

# Preclinical Profile of Emilumenib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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## Compound of Interest

Compound Name: *Emilumenib*

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This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **Emilumenib** (also known as DS-1594a), a potent and orally bioavailable small-molecule inhibitor of the Menin-mixed lineage leukemia 1 (MLL1) interaction. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this investigational agent, which has shown promise in models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.

## Executive Summary

**Emilumenib** is designed to disrupt the crucial interaction between menin and the MLL1 fusion proteins, a key driver of leukemogenesis in specific subtypes of acute leukemia.[1] Preclinical studies have demonstrated that **Emilumenib** selectively inhibits the growth of cancer cells with these genetic alterations and induces differentiation, leading to potent antitumor activity.[2] This guide synthesizes the available preclinical data, presenting a comprehensive overview of its PK/PD profile, mechanism of action, and the experimental methodologies used in its evaluation.

## Pharmacokinetics

The pharmacokinetic properties of **Emilumenib** have been evaluated in preclinical mouse models, demonstrating its suitability for oral administration. The succinate salt of **Emilumenib** (DS-1594a-succinate) was assessed for its plasma concentration-time profile in severe combined immunodeficiency (SCID) mice following a single oral dose.

## Plasma Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters of DS-1594a-succinate in SCID mice after a single oral administration is presented in Table 1. Blood samples were collected at 1, 2, 6, and 24 hours post-administration.<sup>[2]</sup>

Dose (mg/kg)	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (h)	AUC <sub>24h</sub> (ng·h/mL)
6.25	183 ± 29	1.0 - 3.0	1,230 ± 190
12.5	423 ± 68	1.0 - 3.0	2,890 ± 470
25	893 ± 143	1.0 - 3.0	6,120 ± 980
50	1,820 ± 291	1.0 - 3.0	12,400 ± 1,980
100	3,640 ± 582	1.0 - 3.0	24,800 ± 3,970

Values are presented as mean ± standard deviation (n=3 per group).<sup>[2]</sup>

C<sub>max</sub>: Maximum plasma concentration.  
<sup>[2]</sup>

T<sub>max</sub>: Time to reach maximum plasma concentration.<sup>[2]</sup>

AUC<sub>24h</sub>: Area under the plasma concentration-time curve up to 24 hours.  
<sup>[2]</sup>

The time to reach maximum plasma concentration (Tmax) was consistently observed between 1.0 and 3.0 hours across the dose range of 6.25 mg/kg to 100 mg/kg.[2]

## Pharmacodynamics

The pharmacodynamic effects of **Emilumenib** have been demonstrated through both in vitro and in vivo studies, highlighting its potent and selective activity against leukemic cells with MLL1 rearrangements or NPM1 mutations.

## In Vitro Activity

**Emilumenib**, in its hydrochloride salt form (DS-1594a·HCl), has shown marked inhibition of cellular growth in various human leukemic cell lines harboring MLL fusion proteins or NPM1 mutations. The 50% growth inhibition (GI50) values were found to be less than 30 nM in these sensitive cell lines.[2]

Cell Line	Genotype	GI50 (nM)
MV-4-11	MLL-AF4	2.5
MOLM-13	MLL-AF9	6.2
OCI-AML3	NPM1c	10
KOPN-8	MLL-AF9	28.5

## In Vivo Efficacy

The in vivo antitumor efficacy of **Emilumenib** has been evaluated in xenograft models using both human leukemia cell lines and patient-derived primary cells.

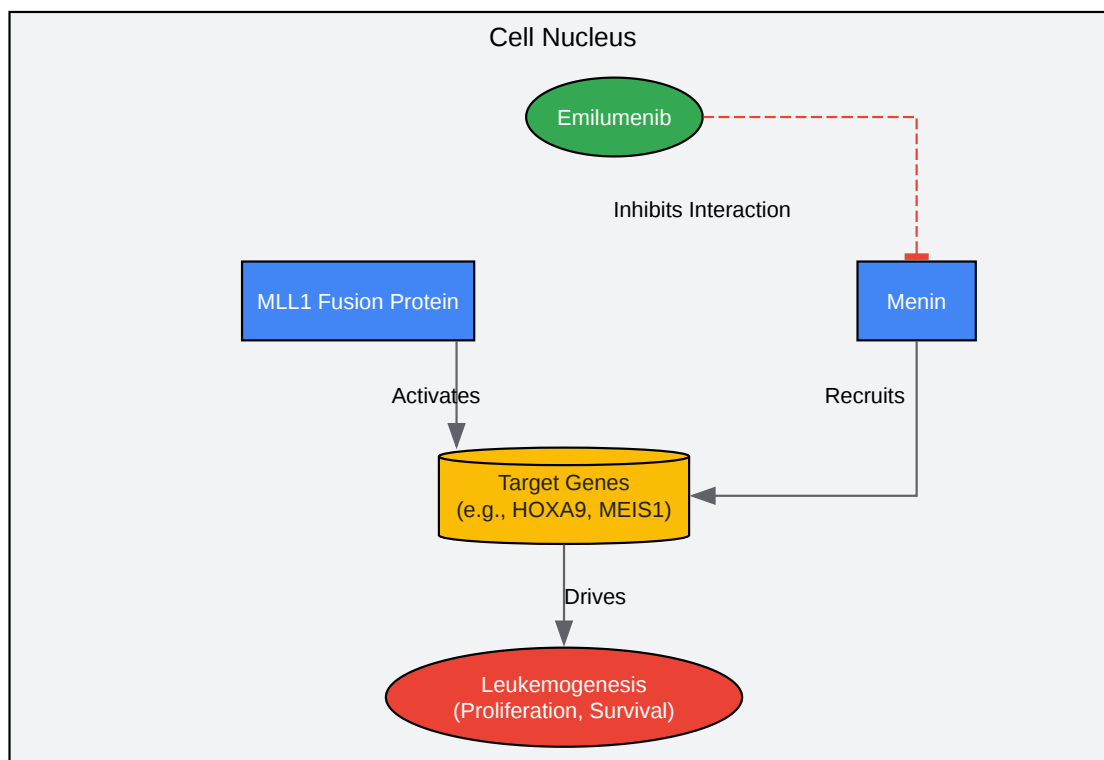
In a MOLM-13 xenograft model, oral administration of DS-1594a·HCl resulted in a significant, dose-dependent reduction in tumor burden and a pronounced survival benefit.[2] At doses of 50, 100, and 200 mg/kg, the treatment led to a significant increase in life span (ILS) of 82.5%, >515%, and >515%, respectively, compared to the vehicle control group.[2]

Furthermore, treatment with DS-1594a·HCl led to a marked reduction in the expression of Menin-MLL1 target genes, such as MEIS1, HOXA9, PBX3, and MEF2C, in the bone marrow of treated mice, confirming target engagement and the mechanism of action in vivo.[2]

## Mechanism of Action: The Menin-MLL1 Signaling Pathway

**Emilumenib**'s therapeutic effect is derived from its ability to disrupt the protein-protein interaction between menin and MLL1 fusion proteins. This interaction is critical for the localization of the MLL1 complex to target genes, where it promotes the expression of genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival. By inhibiting this interaction, **Emilumenib** leads to the downregulation of these target genes, ultimately causing cell differentiation and apoptosis.

Emilumenib's Mechanism of Action



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Caption: **Emilumenib** inhibits the Menin-MLL1 interaction, downregulating leukemogenic gene expression.

## Experimental Protocols

The preclinical evaluation of **Emilumenib** involved a series of well-defined in vitro and in vivo studies.

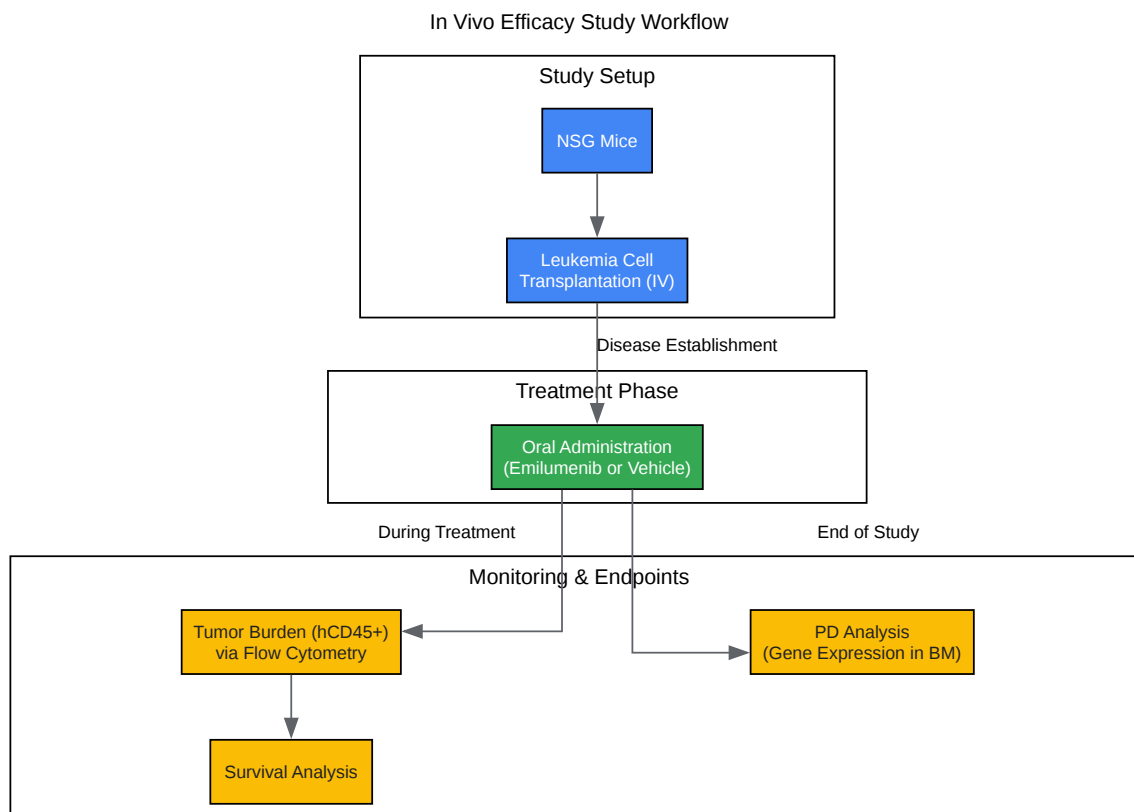
### In Vivo Pharmacokinetic Study

- Animal Model: Severe combined immunodeficiency (SCID) mice.[2]
- Drug Formulation: DS-1594a-succinate administered orally.[2]
- Dosing: Single oral doses of 6.25, 12.5, 25, 50, and 100 mg/kg.[2]
- Sample Collection: Blood samples were collected at 1, 2, 6, and 24 hours post-administration.[2]
- Bioanalysis: Plasma concentrations of **Emilumenib** were determined using a validated bioanalytical method.

### In Vivo Efficacy Studies

- Animal Models: Four- to six-week-old NOD scid gamma (NSG) and NOD/SCID mice were used.[2] All in vivo studies were approved by the Institutional Animal Care and Use Committee (IACUC) of Daiichi Sankyo Co., Ltd.[2]
- Cell Lines and Xenografts: Human leukemia cell lines (e.g., MOLM-13) or patient-derived xenograft (PDX) cells were transplanted into mice to establish systemic leukemia.[2]
- Drug Administration: **Emilumenib** (as DS-1594a·HCl or DS-1594a-succinate) or vehicle was administered orally. For the MOLM-13 xenograft model, DS-1594a·HCl was administered at 50, 100, and 200 mg/kg.[2]
- Efficacy Assessment: Disease progression was monitored by assessing the percentage of human CD45-positive (hCD45+) cells in peripheral blood or bone marrow via flow cytometry. [2] Survival was also a key endpoint.[2]
- Pharmacodynamic Analysis: Bone marrow cells were collected from treated and control animals to analyze the expression of Menin-MLL1 target genes using real-time quantitative

polymerase chain reaction (RT-qPCR).[2]



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Caption: Workflow for assessing the in vivo efficacy of **Emilumenib** in preclinical mouse models.

## Conclusion

The preclinical data for **Emilumenib** demonstrate a promising pharmacokinetic and pharmacodynamic profile. The compound is orally bioavailable and exhibits potent, mechanism-based antitumor activity in relevant preclinical models of acute leukemia. These findings have provided a strong rationale for the clinical investigation of **Emilumenib** as a targeted therapy for patients with MLL1-rearranged or NPM1-mutated acute leukemias.[2][3] A phase 1/2 clinical trial is currently underway to evaluate the safety and efficacy of **Emilumenib** in this patient population.[3]

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